RARα Agonism: Inactivity vs. Potent Agonists
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits negligible agonist activity at the retinoic acid receptor alpha (RARα), with an EC₅₀ > 10,000 nM. This inactivity is notable as other pyrrolo[3,2-c]pyridine derivatives have been optimized for RAR modulation [1]. This low potency confirms its utility as a negative control or as an inert scaffold for further functionalization, avoiding off-target RAR-mediated effects.
| Evidence Dimension | EC₅₀ for RARα agonism |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Potent RARα agonists (e.g., TTNPB) typically exhibit EC₅₀ < 10 nM; inactive compounds serve as negative controls. |
| Quantified Difference | >1000-fold less potent than active agonists |
| Conditions | GeneBLAzer RARalpha-UAS-bla HEK 293T cells, 16-24 hr incubation [1] |
Why This Matters
This data definitively establishes the compound as functionally silent at RARα, a critical consideration when selecting building blocks for target-based screening where RAR activity is confounding.
- [1] BindingDB. BDBM50628859 CHEMBL5425250: Agonist activity at RARalpha in GeneBLAzer RARalpha-UAS-bla HEK 293T cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628859. View Source
